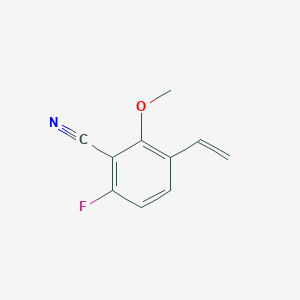
6-Fluoro-2-methoxy-3-vinylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-methoxy-3-vinylbenzonitrile: is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, characterized by the presence of an ethenyl group at the 3-position, a fluoro group at the 6-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-methoxy-3-vinylbenzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
6-Fluoro-2-methoxy-3-vinylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzonitrile, 3-ethenyl-6-fluoro-2-methoxy- involves its interaction with specific molecular targets and pathways. The presence of the nitrile, fluoro, and methoxy groups can influence its reactivity and binding affinity to various biological molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
Benzonitrile, 2-fluoro-6-methoxy-: This compound has a similar structure but lacks the ethenyl group at the 3-position.
2-Fluoro-6-(trifluoromethyl)benzonitrile: This compound has a trifluoromethyl group instead of a methoxy group at the 2-position.
Uniqueness: 6-Fluoro-2-methoxy-3-vinylbenzonitrile is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the ethenyl group can enhance its reactivity in certain chemical reactions, while the fluoro and methoxy groups can influence its binding interactions with biological targets.
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
3-ethenyl-6-fluoro-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H8FNO/c1-3-7-4-5-9(11)8(6-12)10(7)13-2/h3-5H,1H2,2H3 |
InChI Key |
ARZIROCFEKBGOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C#N)F)C=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














